molecular formula C16H22N6O2 B1262704 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Cat. No. B1262704
M. Wt: 330.38 g/mol
InChI Key: SZSULZUPSWDMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a member of methoxybenzenes and a substituted aniline.

Scientific Research Applications

Crystal Structure Analysis

One of the primary applications of this compound is in crystal structure analysis. For example, Dolzhenko et al. (2011) investigated the molecular and crystal structure of a closely related triazine compound, revealing its unique monoclinic symmetry and intermolecular hydrogen bonding patterns. This kind of research is crucial in understanding the physical and chemical properties of such compounds (Dolzhenko et al., 2011).

Synthesis and Antimicrobial Activity

Compounds similar to 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol have been synthesized and tested for their antimicrobial properties. Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, showcasing the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Synthetic Routes and Applications in Chemistry

Research has been conducted on developing novel synthetic routes for triazine derivatives and exploring their applications in chemistry. For instance, Gulevskaya, Maes, and Meyers (2007) developed a method for oxidative (alkyl)amination of 1,3,5-triazine, which is crucial for synthesizing compounds like 2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol (Gulevskaya, Maes, & Meyers, 2007).

Chemical Reactions and Complex Formation

In the field of chemical reactions and complex formation, studies like those by Mardani et al. (2019) demonstrate the potential of similar compounds in forming complexes with metals like Cu and Cd. These complexes have implications in various fields, including catalysis and material science (Mardani et al., 2019).

properties

Product Name

2-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol

Molecular Formula

C16H22N6O2

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[4-(2-methoxyanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol

InChI

InChI=1S/C16H22N6O2/c1-24-13-7-3-2-6-12(13)18-15-19-14(17-8-11-23)20-16(21-15)22-9-4-5-10-22/h2-3,6-7,23H,4-5,8-11H2,1H3,(H2,17,18,19,20,21)

InChI Key

SZSULZUPSWDMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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